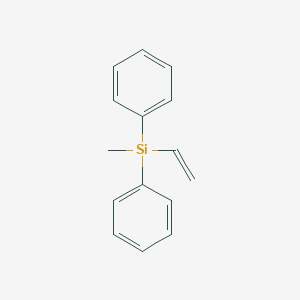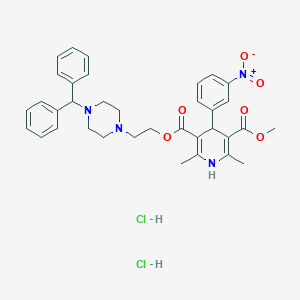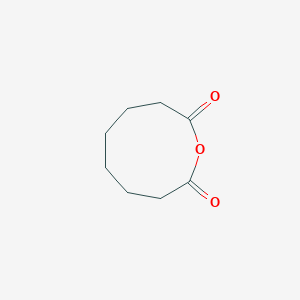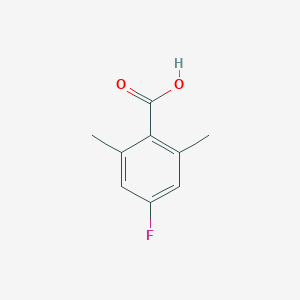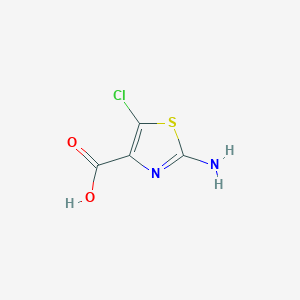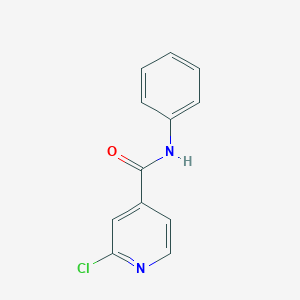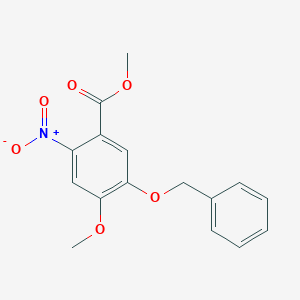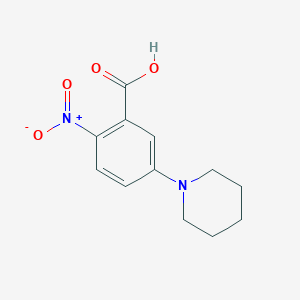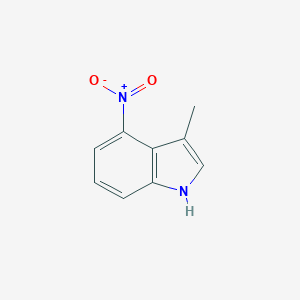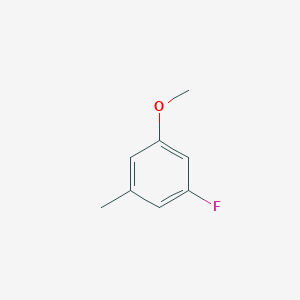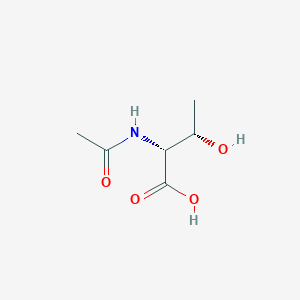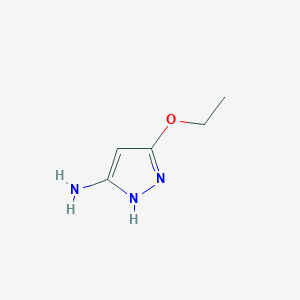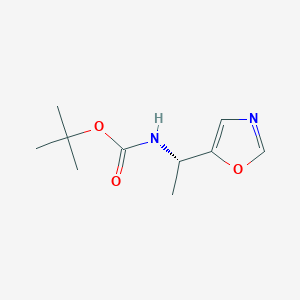
(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate, also known as (S)-BOC-5-Oxazolidinone, is a chemical compound that is widely used in scientific research. This compound is a derivative of oxazolidinone and is primarily used as a protecting group for amines in organic synthesis.
Mecanismo De Acción
The mechanism of action of (S)-BOC-5-Oxazolidinone is based on its ability to protect the amine group of amino acids. This is achieved by the formation of a stable carbamate linkage between the amine group and the BOC group. This linkage is stable under most reaction conditions and can be removed by treatment with acid. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide.
Efectos Bioquímicos Y Fisiológicos
(S)-BOC-5-Oxazolidinone does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in organic synthesis and does not have any direct biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of (S)-BOC-5-Oxazolidinone is its ability to protect the amine group of amino acids during organic synthesis. This allows for the synthesis of complex peptides with multiple amino acids. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide. However, (S)-BOC-5-Oxazolidinone has some limitations, including its sensitivity to acidic and basic conditions. It can also be difficult to remove the BOC group from certain amino acids, which can limit its use in peptide synthesis.
Direcciones Futuras
There are several future directions for the research and development of (S)-BOC-5-Oxazolidinone. One area of research is the development of new protecting groups for amines in organic synthesis. This could lead to the discovery of new compounds that are more stable and easier to remove than (S)-BOC-5-Oxazolidinone. Another area of research is the synthesis of new peptides and other organic compounds using (S)-BOC-5-Oxazolidinone as a protecting group. This could lead to the discovery of new drugs and other biologically active compounds. Finally, there is a need for more research on the biochemical and physiological effects of (S)-BOC-5-Oxazolidinone. This could lead to a better understanding of the compound's potential toxicity and its effects on biological systems.
Métodos De Síntesis
The synthesis of (S)-BOC-5-Oxazolidinone involves the reaction of (S)-tert-butyl glycidyl ether with oxazolidinone in the presence of a base catalyst. The reaction produces (S)-BOC-5-Oxazolidinone as a white solid with a high yield. This synthesis method is widely used in research laboratories and has been optimized to produce high-quality (S)-BOC-5-Oxazolidinone.
Aplicaciones Científicas De Investigación
(S)-BOC-5-Oxazolidinone is primarily used as a protecting group for amines in organic synthesis. This compound is widely used in peptide synthesis, as it can protect the amine group of amino acids during the synthesis process. This allows for the synthesis of complex peptides with multiple amino acids. (S)-BOC-5-Oxazolidinone is also used in the synthesis of other organic compounds, such as heterocyclic compounds and natural products.
Propiedades
Número CAS |
196819-41-7 |
|---|---|
Nombre del producto |
(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate |
Fórmula molecular |
C10H16N2O3 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-(1,3-oxazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-7(8-5-11-6-14-8)12-9(13)15-10(2,3)4/h5-7H,1-4H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
UVEJHAUWOKEFAL-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CN=CO1)NC(=O)OC(C)(C)C |
SMILES |
CC(C1=CN=CO1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C1=CN=CO1)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, [(1S)-1-(5-oxazolyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



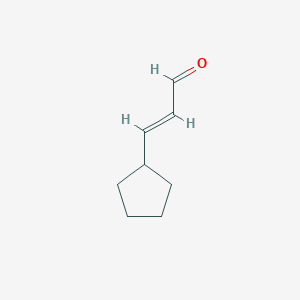
![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
